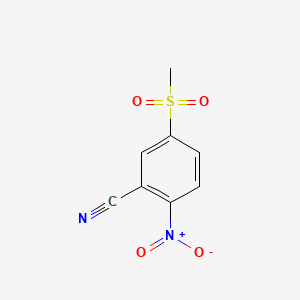
Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate is a chemical compound that belongs to the class of organoboron compounds. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate can be synthesized through a series of chemical reactions involving the corresponding boronic acid or boronate ester. The typical synthetic route involves the reaction of 5-bromo-2-ethoxypyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions usually include a solvent like tetrahydrofuran (THF) and a temperature range of 50-80°C .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .
Common Reagents and Conditions: The most common reagents used in reactions involving this compound include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as THF or dimethylformamide (DMF). The reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate has a wide range of applications in scientific research. In chemistry, it is used as a key reagent in the synthesis of complex organic molecules. In biology, it is employed in the development of bioactive compounds and molecular probes. In medicine, it is used in the synthesis of potential drug candidates. In industry, it is utilized in the production of advanced materials and specialty chemicals .
Mécanisme D'action
The mechanism of action of potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves the transmetalation of the boron reagent to the palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the activation of the boron reagent and the formation of a palladium-boron intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate include other organotrifluoroborate salts such as potassium phenyltrifluoroborate, potassium vinyltrifluoroborate, and potassium alkyltrifluoroborates .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of stability and reactivity. This makes it particularly useful in a wide range of chemical transformations, providing high yields and selectivity in Suzuki-Miyaura cross-coupling reactions .
Propriétés
IUPAC Name |
potassium;(5-bromo-2-ethoxypyridin-3-yl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrF3NO.K/c1-2-14-7-6(8(10,11)12)3-5(9)4-13-7;/h3-4H,2H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSCABHDXJZSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CN=C1OCC)Br)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrF3KNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














